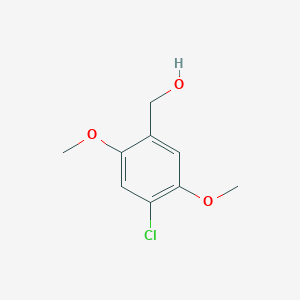
(4-Chloro-2,5-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2,5-dimethoxyphenyl)methanol is a useful research compound. Its molecular formula is C9H11ClO3 and its molecular weight is 202.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of (4-Chloro-2,5-dimethoxyphenyl)methanol demonstrate significant activity against various bacterial strains and cancer cell lines. For instance:
- Antimicrobial Activity : A study highlighted the compound's efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Properties : The compound has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential as a lead compound for drug development .
Coordination Chemistry
This compound serves as a ligand in the synthesis of metal complexes. These complexes are studied for their electronic properties and potential applications in catalysis and materials science. The ability to form stable complexes with transition metals enhances its utility in coordination chemistry .
Analytical Chemistry
The compound is utilized in analytical methods for detecting related substances in biological samples. Its derivatives have been employed in high-performance liquid chromatography (HPLC) methods to analyze designer drugs such as 25I-NBOMe and 25C-NBOMe. These studies are crucial for toxicological assessments and forensic investigations .
Case Study 1: Antimicrobial Efficacy
A research article reported the synthesis of various derivatives of this compound and their evaluation against multiple microbial strains. The derivatives exhibited varying degrees of antimicrobial activity, with some showing potent effects comparable to standard antibiotics .
Case Study 2: Toxicological Analysis
In a forensic context, this compound derivatives were analyzed in postmortem specimens to assess their role in drug intoxication cases. The analysis utilized advanced chromatographic techniques to quantify the presence of these compounds in biological fluids, providing insights into their pharmacokinetics and potential lethality .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria (MIC: 8-16 µg/mL) |
| Coordination Chemistry | Ligand for Metal Complexes | Enhanced electronic properties in synthesized complexes |
| Analytical Chemistry | Detection of Designer Drugs | Successful quantification in biological samples using HPLC |
Propriétés
Formule moléculaire |
C9H11ClO3 |
|---|---|
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
(4-chloro-2,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |
Clé InChI |
DELGCFDZQYMODB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CO)OC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













